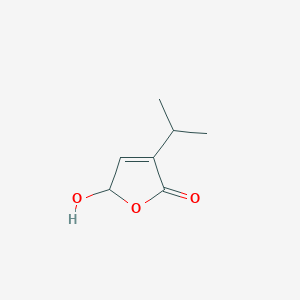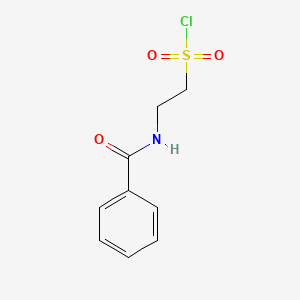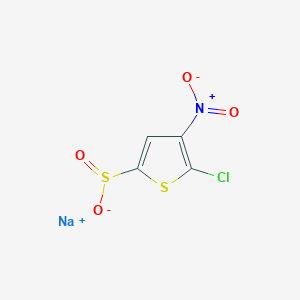
Sodium 5-chloro-4-nitrothiophene-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-chloro-4-nitrothiophene-2-sulfinate is a chemical compound with the molecular formula C₄HClNNaO₄S₂ and a molecular weight of 249.63 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium sulfinates, including sodium 5-chloro-4-nitrothiophene-2-sulfinate, typically involves the reaction of the corresponding sulfonyl chloride with sodium sulfite under controlled conditions . The reaction is usually carried out in an aqueous medium at a specific pH to ensure the complete conversion of the sulfonyl chloride to the sulfinate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-chloro-4-nitrothiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert it into thiols or sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfonates, thiols, sulfides, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
Sodium 5-chloro-4-nitrothiophene-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organosulfur compounds.
Biology: It is employed in biochemical studies to investigate the role of sulfinates in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of sodium 5-chloro-4-nitrothiophene-2-sulfinate involves its ability to participate in redox reactions and form reactive intermediates. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones . The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-chloro-4-nitrothiophene-2-sulfonate
- Sodium 5-chloro-4-nitrothiophene-2-sulfide
- Sodium 5-chloro-4-nitrothiophene-2-sulfoxide
Uniqueness
Sodium 5-chloro-4-nitrothiophene-2-sulfinate is unique due to its specific sulfinate group, which imparts distinct chemical reactivity compared to its sulfonate, sulfide, and sulfoxide counterparts. This uniqueness makes it valuable in specific synthetic applications where the reactivity of the sulfinate group is required .
Properties
Molecular Formula |
C4HClNNaO4S2 |
|---|---|
Molecular Weight |
249.6 g/mol |
IUPAC Name |
sodium;5-chloro-4-nitrothiophene-2-sulfinate |
InChI |
InChI=1S/C4H2ClNO4S2.Na/c5-4-2(6(7)8)1-3(11-4)12(9)10;/h1H,(H,9,10);/q;+1/p-1 |
InChI Key |
BVCBDGXKEDTXHZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Cl)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate](/img/structure/B13212363.png)

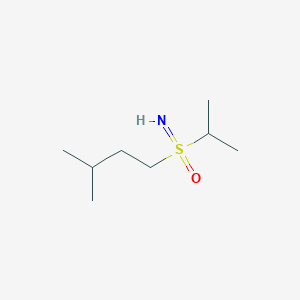
![{1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13212378.png)
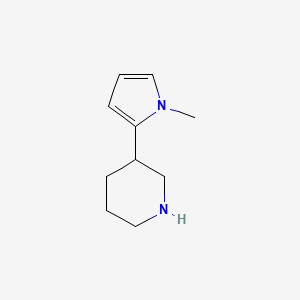

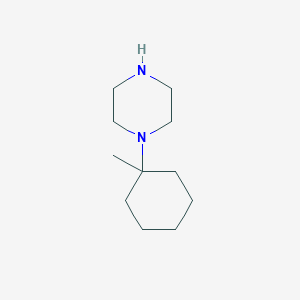
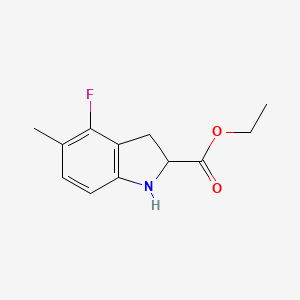
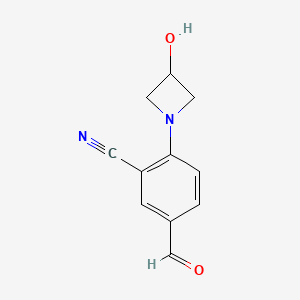

![7-Oxaspiro[5.6]dodec-9-ene](/img/structure/B13212429.png)
